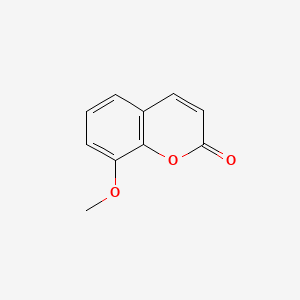

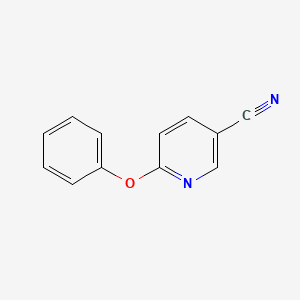

2-chloro-N-1-naphthylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-1-naphthylpropanamide, also known as 2-chloronaphthamide, is a synthetic organic compound that is used in a variety of scientific and medical applications. It has been studied for its potential therapeutic effects and its ability to interact with other compounds in a variety of ways. This article will discuss the synthesis method for 2-chloronaphthamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Catalytic Amidation and Polymer Synthesis

- The catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides has been reported, demonstrating the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines with good yield and functional-group tolerance. This process utilizes Pd(OAc)2, xantphos, and K2CO3, highlighting the compound's utility in facilitating complex organic reactions (Ligthart et al., 2006).

Solvatochromic Studies

- A study on 2-chloro-3-ethylamino-1,4-naphthoquinone explored its solvatochromic effects in different solvents, revealing insights into the spectral properties and how these are influenced by solvent polarity. This research provides a basis for understanding how 2-chloro-substituted naphthyl compounds behave in various solvent environments, which is crucial for their application in dye-sensitized solar cells and other photonic devices (Durairaj et al., 2017).

Polyamide Synthesis

- The synthesis of soluble and thermally stable polyamides bearing 1,1'-thiobis (2-naphthoxy) groups from a sulfide containing diacid derived from 2-naphthol showcases another application. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Shockravi et al., 2007).

特性

IUPAC Name |

2-chloro-N-naphthalen-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEXEFBFZFWVOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=CC=CC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336326 |

Source

|

| Record name | 2-chloro-N-1-naphthylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-1-naphthylpropanamide | |

CAS RN |

22302-58-5 |

Source

|

| Record name | 2-chloro-N-1-naphthylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)